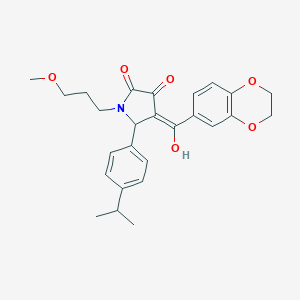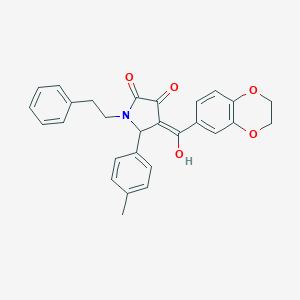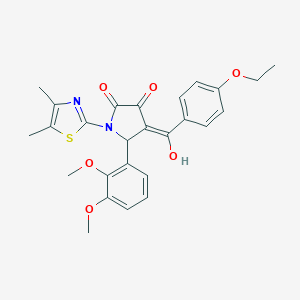
5-(3-bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique structure and properties, which have been studied extensively by researchers in recent years.
科学研究应用
5-(3-bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been studied extensively for its potential applications in the field of medicine. This compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
The mechanism of action of 5-(3-bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nitric oxide synthase (NOS). This compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
5-(3-bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit various biochemical and physiological effects. This compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
实验室实验的优点和局限性
The advantages of using 5-(3-bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its unique structure and properties, which make it a potential candidate for the development of new drugs. Additionally, this compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, which make it a potential candidate for the treatment of various diseases. The limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis.
未来方向
There are several future directions for the research on 5-(3-bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one. These include the development of new drugs based on this compound for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in other areas such as cosmetics and food additives. Finally, research is needed to optimize the synthesis method of this compound to reduce its cost and increase its availability for research purposes.
合成方法
The synthesis of 5-(3-bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps. The first step involves the reaction of 3-bromoaniline with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to yield 4-(3-bromoanilino)-4-ethoxybenzoic acid. The second step involves the reaction of the above compound with hydroxylamine hydrochloride and sodium acetate to yield 4-(3-bromoanilino)-4-ethoxy-3-hydroxybenzoic acid. The third step involves the reaction of the above compound with acetic anhydride and pyridine to yield 4-(3-bromoanilino)-4-ethoxy-3-acetoxybenzoic acid. The fourth step involves the reaction of the above compound with 5-methyl-3-isoxazolecarboxylic acid hydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide to yield 5-(3-bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one.
属性
产品名称 |
5-(3-bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C23H19BrN2O5 |
分子量 |
483.3 g/mol |
IUPAC 名称 |
(4E)-5-(3-bromophenyl)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H19BrN2O5/c1-3-30-17-9-7-14(8-10-17)21(27)19-20(15-5-4-6-16(24)12-15)26(23(29)22(19)28)18-11-13(2)31-25-18/h4-12,20,27H,3H2,1-2H3/b21-19+ |
InChI 键 |
LDGQIHSEXJRZSZ-XUTLUUPISA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC(=CC=C4)Br)/O |
SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC(=CC=C4)Br)O |
规范 SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC(=CC=C4)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(E)-{1-[2-(diethylammonio)ethyl]-2-(2-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(2,3-dihydro-1,4-benzodioxin-6-yl)methanolate](/img/structure/B266688.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(furan-2-ylmethyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266689.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl[4,5-dioxo-2-(3-propoxyphenyl)-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene]methanolate](/img/structure/B266690.png)

![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266694.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-ethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266698.png)
![5-[3-(allyloxy)phenyl]-1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266699.png)
![1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266700.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266702.png)
![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266705.png)

![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266709.png)
![1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266713.png)